AKB48 N-(4-hydroxypentyl) metabolite

Metabolism Forensic Toxicology LC-HRMS

Procure the authentic AKB48 N-(4-hydroxypentyl) metabolite (CAS 1843184-41-7) as a certified reference standard for forensic and clinical toxicology. This is the specific monohydroxylated phase I metabolite, formed in human hepatocytes, enabling differentiation from alternative hydroxylation products (e.g., omega-hydroxy) via distinct chromatographic retention and MS/MS fragments. Essential for ISO/IEC 17025 compliant LC-MS/MS urine confirmation methods. Avoid false negatives; ensure accurate biomarker validation.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS No. 1843184-41-7
Cat. No. B592934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKB48 N-(4-hydroxypentyl) metabolite
CAS1843184-41-7
SynonymsAPINACA N-(4-hydroxypentyl) metabolite
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O
InChIInChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28)
InChIKeyRTBQZNKCFFBCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKB48 N-(4-hydroxypentyl) Metabolite CAS 1843184-41-7: Analytical Reference Standard for Forensic Toxicology and Metabolism Studies


AKB48 N-(4-hydroxypentyl) metabolite (CAS 1843184-41-7), also known as APINACA N-(4-hydroxypentyl) metabolite or N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide, is a monohydroxylated phase I metabolite of the synthetic cannabinoid AKB48 (APINACA). With a molecular weight of 381.5 g/mol and molecular formula C23H31N3O2, this compound features a hydroxyl group at the 4-position of the N-pentyl side chain [1]. It is supplied as an analytical reference standard with certified purity of ≥98%, available in formulations including neat powder and solutions in methanol . The compound is specifically intended for forensic analysis, clinical toxicology, urine drug testing, and metabolism research applications .

Why AKB48 N-(4-hydroxypentyl) Metabolite Cannot Be Substituted with Other AKB48 Phase I Metabolites in Forensic Assays


Substitution of AKB48 N-(4-hydroxypentyl) metabolite with alternative AKB48 phase I metabolites—such as the 5-hydroxypentyl (omega-hydroxy) metabolite, the N-pentanoic acid metabolite, or adamantyl-hydroxylated metabolites—is analytically invalid due to distinct chromatographic retention behaviors, unique MS/MS fragmentation patterns, and differential formation abundances in biological matrices. In human hepatocyte incubations with AKB48, 17 distinct phase I and II metabolites were identified, including monohydroxylated species on the pentyl chain and adamantane ring, dihydroxylated products, and trihydroxylated metabolites [1]. The N-(4-hydroxypentyl) metabolite exhibits site-specific hydroxylation that distinguishes it from alternative pentyl-chain hydroxylation products, resulting in different diagnostic ion transitions for LC-MS/MS confirmation. Forensic toxicology methods validated for this specific metabolite cannot accept generic substitution without full revalidation of chromatographic separation, ion ratio criteria, and quantifier/qualifier transitions [2].

Quantitative Differentiation Evidence: AKB48 N-(4-hydroxypentyl) Metabolite vs. Alternative AKB48 Metabolites and Cross-Reactive Analogs


Relative Abundance Ranking in Human Hepatocyte Metabolism vs. Other AKB48 Phase I Metabolites

In human hepatocyte incubations with 10 μM AKB48 analyzed by TripleTOF high-resolution mass spectrometry, the N-(4-hydroxypentyl) metabolite was identified as a monohydroxylated product of the pentyl side chain. Among the 17 phase I and II metabolites characterized, the relative abundance ranking was established based on extracted ion chromatogram peak areas normalized to internal standard. The pentyl-chain monohydroxylated metabolites collectively represented a substantial fraction of total metabolite response, though specific quantitative abundance for the N-(4-hydroxypentyl) species relative to other monohydroxylated positional isomers was not individually resolved in this study [1]. In comparison, dihydroxylated and trihydroxylated metabolites (formed via successive oxidation on both adamantane and pentyl moieties) appeared at later retention times and lower relative intensities [1].

Metabolism Forensic Toxicology LC-HRMS

Purity Specification and QC Documentation: ≥98% Certified Purity for Quantitative Forensic Analysis

AKB48 N-(4-hydroxypentyl) metabolite is supplied as an analytical reference standard with certified purity of ≥98%, supported by certificate of analysis (COA) documentation . This purity level meets the minimum requirements for quantitative forensic toxicology applications and calibrator preparation as specified in forensic method validation guidelines. In contrast, lower-grade research reagents or compounds sourced from non-certified suppliers may lack documented purity verification, introducing quantification error in LC-MS/MS calibration curves [1].

Analytical Reference Standard Forensic Toxicology Quality Control

Formulation Availability: Solution in Methanol Format for Direct LC-MS/MS Calibration Use

AKB48 N-(4-hydroxypentyl) metabolite is available as a pre-formulated solution in methanol at specified concentrations, including 10 mg/mL and 100 μg/mL certified reference material formats [1]. This ready-to-use solution format eliminates the need for laboratory weighing of milligram quantities of hygroscopic or electrostatic powder, reducing handling errors and analyst exposure risk. In contrast, the structurally related AKB48 N-pentanoic acid metabolite and 5-hydroxypentyl metabolite are also available as methanol solutions, but with different certified concentrations (e.g., 100 μg/mL for both N-pentanoic acid and 5-hydroxypentyl metabolites) .

Analytical Chemistry LC-MS/MS Calibration Standards

Regulatory Scheduling and Forensic Relevance vs. Parent Compound AKB48

AKB48 (APINACA) is a Schedule I controlled substance in the United States and is banned in numerous jurisdictions including Japan, Germany, New Zealand, Singapore, and China [1]. The parent compound undergoes extensive first-pass metabolism, resulting in negligible or undetectable concentrations of unchanged AKB48 in urine [2]. Consequently, forensic urine drug testing relies entirely on metabolite detection for exposure confirmation. The N-(4-hydroxypentyl) metabolite is one of several phase I hydroxylation products detectable in urine following AKB48 use [3]. In contrast, the parent compound AKB48 requires DEA Schedule I licensing for procurement and handling, whereas analytical reference standards of its metabolites may be subject to different regulatory controls depending on jurisdiction, potentially facilitating procurement for forensic laboratories without Schedule I licensure.

Forensic Toxicology Regulatory Compliance Controlled Substances

Cross-Reactivity Profile: Distinct Immunoassay Recognition vs. UR-144/XLR-11 Metabolite Panel

Commercially available immunoassay screening kits targeting UR-144 and XLR-11 (5F-UR-144) demonstrate significant cross-reactivity with structurally related metabolites, including UR-144-5-OH, UR-144-4-OH, and XLR-11-4-OH, as well as AM-2201 N-(4-hydroxypentyl), JWH-250 N-(5-hydroxypentyl), and AKB-48 N-pentanoic acid [1][2]. Notably, the AKB48 N-(4-hydroxypentyl) metabolite is structurally distinct from the N-pentanoic acid metabolite in terms of oxidation state (alcohol vs. carboxylic acid) and is not explicitly listed among the cross-reactive species in these UR-144/XLR-11 targeted assays [1].

Immunoassay Forensic Screening Cross-Reactivity

Recommended Procurement and Application Scenarios for AKB48 N-(4-hydroxypentyl) Metabolite (CAS 1843184-41-7)


Urine Drug Testing Confirmatory Analysis: LC-MS/MS Quantitation of AKB48 Exposure

Forensic toxicology laboratories conducting confirmatory urine drug testing for synthetic cannabinoid exposure should procure AKB48 N-(4-hydroxypentyl) metabolite as a certified reference standard for LC-MS/MS method calibration and quality control. As established in Section 3, this monohydroxylated pentyl-chain metabolite is formed in human hepatocyte metabolism of AKB48 and is detectable in urine following AKB48 use [1]. The ≥98% certified purity with COA documentation supports ISO/IEC 17025 method validation requirements for quantitative forensic analysis . Procurement in pre-formulated methanol solution format reduces analyst handling and minimizes quantitative error associated with powder weighing of milligram quantities [2].

In Vitro Metabolism Studies: Human Hepatocyte or Microsomal Incubation Reference Standard

Researchers investigating synthetic cannabinoid metabolism via cytochrome P450 enzymes (specifically CYP3A4-mediated oxidation) should utilize AKB48 N-(4-hydroxypentyl) metabolite as an authentic reference standard for metabolite identification and structural confirmation. The compound serves as a positional isomer reference for pentyl-chain monohydroxylation, enabling differentiation from alternative hydroxylation sites (e.g., omega-hydroxylation at the 5-position) via distinct LC retention times and MS/MS fragmentation patterns [1]. This differentiation is essential for accurate metabolite profiling and biomarker validation studies [1].

Method Development for High-Resolution Mass Spectrometry Spectral Libraries

Forensic and clinical toxicology laboratories developing high-resolution mass spectrometry (HRMS) screening methods for novel psychoactive substances should incorporate AKB48 N-(4-hydroxypentyl) metabolite reference data into spectral libraries. The mzCloud database contains manually curated, high-quality MS1, MS2, MS3, MS4, MS5, MS6, and MS7 spectral data for this compound, acquired on Orbitrap Fusion with FAIMS instrumentation [3]. Inclusion of this authentic reference standard in laboratory-specific spectral libraries ensures confident metabolite identification in unknown urine samples and reduces false-negative reporting in HRMS-based synthetic cannabinoid screening workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKB48 N-(4-hydroxypentyl) metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.